molecular formula C14H10F4O3 B6384393 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261889-08-0

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384393
CAS RN: 1261889-08-0
M. Wt: 302.22 g/mol
InChI Key: ASOIPLZPIICUQK-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-F2M-3-TFM-P95) is a phenolic compound used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 315.35 g/mol and a melting point of 140-141°C. 5-F2M-3-TFM-P95 is soluble in methanol, ethanol, and ethyl acetate, and insoluble in water. It is a building block for the synthesis of various organic molecules, and has been used in a wide range of scientific research applications.

Scientific Research Applications

5-F2M-3-TFM-P95 has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic molecules, including heterocycles, polymers, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of a variety of organic molecules.

Mechanism of Action

5-F2M-3-TFM-P95 is a building block for the synthesis of various organic molecules, and its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound can form covalent bonds with a variety of other molecules, including heterocycles, polymers, and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2M-3-TFM-P95 are largely unknown, as the compound is primarily used as a reagent in the synthesis of other molecules. However, it is known that the compound is not toxic and does not have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-F2M-3-TFM-P95 in laboratory experiments is its availability and affordability. The compound is widely available, and is relatively inexpensive compared to other organic building blocks. Additionally, the compound is soluble in methanol, ethanol, and ethyl acetate, and is relatively easy to handle.
One limitation of using 5-F2M-3-TFM-P95 in laboratory experiments is its low solubility in water. This can make it difficult to use the compound in aqueous solutions, as it is not readily soluble in water.

Future Directions

There are a number of potential future directions for the use of 5-F2M-3-TFM-P95. The compound could be used in the synthesis of a variety of organic molecules, including heterocycles, polymers, and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of a variety of organic molecules. Additionally, the compound could be used in the synthesis of fluorescent probes, and as a reagent in the synthesis of various organic molecules. Finally, the compound could be used in the synthesis of drug delivery systems, and as a reagent in the synthesis of various organic molecules.

Synthesis Methods

5-F2M-3-TFM-P95 can be synthesized via a two-step reaction. The first step involves the reaction of 4-fluoro-3-methylphenol with trifluoroacetic anhydride to form the trifluoroacetate ester. The second step involves the reaction of the trifluoroacetate ester with 5-fluoro-2-methoxyphenol to form the desired product.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O3/c1-20-13-3-2-9(15)6-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOIPLZPIICUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686625
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261889-08-0
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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